L-Mannitol
Overview
Description
Synthesis Analysis
The commercial production of D-Mannitol typically involves the hydrogenation of 1:1 D-glucose/D-fructose mixtures over nickel. However, this method has a relatively low yield of D-Mannitol (25-30%), prompting the exploration of alternative procedures. A promising procedure for the preparation of D-Mannitol from D-glucose or D-glucose/D-fructose syrups involves the simultaneous use of glucose isomerase and copper-on-silica (combi-process) (Makkee, Kieboom, & Bekkum, 1985).
Molecular Structure Analysis
The polymorphism of D-Mannitol has been reviewed, highlighting the stable form's consistent structure across most literature. However, differing information exists regarding two metastable forms. A common nomenclature for Mannitol was summarized based on crystal unit cell parameters with X-ray powder diffraction assistance. The crystal growth mechanism of Mannitol polymorphs follows a two-dimensional nucleation-mediated mechanism, especially for the δ form in aqueous cooling crystallization processes (Su et al., 2017).
Chemical Reactions and Properties
Mannitol's free radical scavenging properties are notable, providing it with both hydrating and antioxidant properties. This makes it an ideal excipient for use with hyaluronic acid (HA) fillers in the aesthetic industry. Mannitol's role extends beyond mere filler, as it reduces inflammation and swelling associated with injection procedures and prevents the degradation of injected HA by free radicals (André & Villain, 2017).
Physical Properties Analysis
D-Mannitol's polymorphs, including β, δ, and α forms, have unique physicochemical properties affecting their industrial applications. The crystal structure, morphology, molecular conformational energy, stability, solubility, and analytical techniques for D-Mannitol polymorphisms have been studied to understand and control the polymorphic nature of D-Mannitol in products. This understanding is crucial for designing D-Mannitol for various applications, especially in the pharmaceutical industry (Yang et al., 2022).
Scientific Research Applications
L-Mannitol is a naturally occurring six-carbon sugar alcohol . It has wide applications in the food and pharmaceutical industry because of its many properties, namely being a natural sweetener with a low metabolism and no glycemic index . The increasing demand for mannitol has spurred many studies of its production .
-
Food Industry : Mannitol is used in the food industry as a sweetener, cooling agent, humectant, and thickener in baking goods, hard candies, and spreads .
-
Pharmaceutical Industry : Mannitol is widely used in the pharmaceutical industry. For example, the preparation of dibromomannitol, by substitution reaction of mannitol as the raw material with bromine water, has demonstrated clinical benefits in treating chronic myelogenous leukemia .
-
Biotechnological Production : Compared with its chemical synthesis and extraction from plants, both of which are difficult to satisfy for industrial requirements, biotechnological production of mannitol has received considerably more attention and interest from scientists because of its known advantages over those two methods . Various biotechnological strategies for the production of mannitol via fermentation engineering, protein engineering, and metabolic engineering receive a detailed overview in terms of mannitol-producing strains, enzymes, and their key reaction parameters and conditions .
-
Medical Applications : Mannitol is used in medical applications, particularly in the treatment of certain medical conditions. It is used as an osmotic diuretic in the treatment of glaucoma and to reduce intracranial pressure .
-
Chemical Production : Mannitol can be used as a raw material in chemical reactions. For example, the preparation of dibromomannitol, by substitution reaction of mannitol with bromine water, has demonstrated clinical benefits in treating chronic myelogenous leukemia .
-
Enzyme Technology : Mannitol can be produced using enzyme technology. The enzyme responsible for conversion of fructose to mannitol is NADPH- or NADH-dependent mannitol dehydrogenase (MDH). Fructose can also be converted to mannitol by using MDH in the presence of the cofactor NADPH or NADH .
-
Detection and Analysis : The detection and analysis of mannitol have become critical for its large-scale production and sound application . Various determination methods for mannitol are described and compared in the literature .
-
Microbial Production : Further research is being conducted, studying ways to engineer even more efficient mannitol pathways in lactic acid bacteria, as well as the use of other microorganisms such as yeast and E. coli in mannitol production .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5S)-hexane-1,2,3,4,5,6-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPFZTCFMRRESA-BXKVDMCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40214523 | |
Record name | L-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Mannitol | |
CAS RN |
643-01-6 | |
Record name | L-Mannitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Mannitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Mannitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40214523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.